molecular formula C15H21BrN2O2 B4677548 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

Cat. No. B4677548
M. Wt: 341.24 g/mol
InChI Key: UCPJNJYUKYZTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide, also known as BFEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BFEA belongs to the class of compounds known as amides and has been studied for its ability to modulate various biochemical and physiological processes in the body. In

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide is not fully understood, but it is believed to work by modulating the activity of various enzymes and receptors in the body. 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been shown to have a low toxicity profile, which makes it a safe compound to use in experiments. However, one limitation of using 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide. One area of research is in the development of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide-based drugs for the treatment of neurodegenerative diseases. Another area of research is in the development of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide and its potential therapeutic applications in other areas of medicine.
Conclusion:
In conclusion, 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been studied for its ability to modulate various biochemical and physiological processes in the body, particularly in the treatment of neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide, it has shown promise as a potential therapeutic agent in a number of different areas of medicine.

Scientific Research Applications

2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide has the ability to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the proteins that are responsible for the formation of plaques and tangles in the brain that are associated with these diseases.

properties

IUPAC Name

2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-2-18-8-6-13(7-9-18)17-15(19)11-20-14-5-3-4-12(16)10-14/h3-5,10,13H,2,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPJNJYUKYZTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-bromophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.